molecular formula C7H9N5S B2401581 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1086332-24-2

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2401581
CAS No.: 1086332-24-2
M. Wt: 195.24
InChI Key: JHRSQNPCFCQKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole derivatives are a prominent class of heterocyclic compounds with diverse biological and physicochemical properties. The compound 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted with an ethyl-pyrazole moiety. This structural motif is significant due to the pyrazole ring’s ability to modulate electronic properties and enhance interactions with biological targets .

Properties

IUPAC Name

5-(2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-2-12-5(3-4-9-12)6-10-11-7(8)13-6/h3-4H,2H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSQNPCFCQKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpyrazole with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit notable antimicrobial activities. In a study evaluating various thiadiazole derivatives, including those related to 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine, compounds were screened against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger). The results indicated that these compounds possess moderate to significant antibacterial and antifungal properties .

Microbial Strain Activity
Staphylococcus aureusModerate
Escherichia coliSignificant
Aspergillus nigerModerate

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that certain thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, structural modifications on the thiadiazole core have been shown to enhance cytotoxicity against different cancer cell lines .

Other Therapeutic Effects

Beyond antimicrobial and anticancer activities, compounds within this class have demonstrated additional therapeutic effects:

  • Antioxidant Activity : Thiadiazoles are known for their ability to scavenge free radicals.
  • Antidepressant Activity : Some derivatives have shown promise in modulating neurotransmitter levels.
  • Antihypertensive Effects : Certain thiadiazole compounds have been explored for their potential to lower blood pressure through vasodilation mechanisms .

Case Study 1: Antimicrobial Evaluation

In a study by Mahendrasinh et al., various new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity using the paper disc diffusion method. The study concluded that modifications on the aryl substituents significantly influenced the biological activity of the compounds. This highlights the importance of structural optimization in enhancing efficacy against microbial pathogens .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of thiadiazole derivatives revealed that specific substitutions on the pyrazole ring could lead to increased apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates in treated versus untreated cells. Results indicated a significant increase in apoptotic cells upon treatment with selected derivatives .

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical profiles of 1,3,4-thiadiazol-2-amine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name / ID Substituent(s) Key Biological Activities Physicochemical Properties Source
Target Compound 1-Ethyl-1H-pyrazol-5-yl Not explicitly reported Moderate lipophilicity (predicted) N/A
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Compound 19) 5-Nitrofuran-2-yl 95% inhibition of T. cruzi at 6.2 mM Electron-withdrawing nitro group enhances antiparasitic activity
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 2-Methoxyphenyl Not explicitly reported Methoxy group increases polarity, potentially affecting solubility
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine 4-Pyridyl Insecticidal, fungicidal Pyridyl group enhances hydrogen bonding and target affinity
N-Benzylidene-1,3,4-thiadiazol-2-amine derivatives (Compounds 62–64, 69–71) Benzotriazole-linked substituents Anticonvulsant, analgesic Bulky substituents improve CNS penetration
5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine Nitroimidazole-methyl Structural focus (no bioactivity data) Strong hydrogen bonding and π-π interactions in crystal packing
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl Cytotoxic (Schiff base derivatives) Fluorine enhances metabolic stability

Physicochemical and Structural Insights

  • Crystal Packing: Nitroimidazole-methyl derivatives form robust hydrogen-bonded chains and π-π interactions, improving thermal stability .
  • Solubility and Bioavailability : Methoxy and fluorophenyl groups increase polarity and solubility, whereas bulky substituents (e.g., benzyl) may reduce dissolution rates. The ethyl group in the target compound balances moderate lipophilicity and solubility .

Biological Activity

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS No. 1086332-24-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antiparasitic effects, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC7H8N4S
Molecular Weight172.23 g/mol
CAS Number1086332-24-2

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, the compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer).
  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.37 µM to 7.91 µM against HeLa cells, outperforming some known anticancer agents like sorafenib .

Case Study: Evaluation of Anticancer Properties

A study conducted on various derivatives of thiadiazoles demonstrated that compounds similar to this compound were effective in inducing apoptosis in cancer cells and inhibiting cell proliferation at sub-G1 phases of the cell cycle .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests revealed:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Results : The compound demonstrated notable activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. Specific derivatives showed MIC values as low as 0.0039 mg/mL against S. aureus .

Table: Antimicrobial Activity Summary

CompoundBacterial StrainMIC (mg/mL)Activity Level
This compoundStaphylococcus aureus0.0039High
Escherichia coli0.025Moderate

Antiparasitic Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential in treating parasitic infections such as Chagas disease. A recent study evaluated its efficacy against Trypanosoma cruzi:

  • Results : The compound exhibited IC50 values ranging from 6 µM to 44 µM against epimastigotes and showed minimal toxicity to murine macrophages .

The mechanism appears to involve inducing cell membrane damage in the parasites, suggesting a novel approach to drug design for antiparasitic therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.